
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The trifluoromethyl group and the carboxylic acid functionality impart unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with trifluoroacetic acid and ethyl acetoacetate under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the pyrazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has garnered attention for its potential as a pharmaceutical agent. Key applications include:
- Anti-inflammatory Agents : Research has indicated that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .
- Anticancer Activity : Studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioactivity .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics or antifungal agents .
Agrochemical Applications
The unique chemical structure of this compound also lends itself to agricultural applications:
- Herbicides : Compounds with similar structures have been developed as herbicides due to their ability to inhibit specific biochemical pathways in plants. This compound's trifluoromethyl group may enhance herbicidal activity by increasing target specificity .
- Pesticides : The compound's efficacy against pests has been explored, with some studies indicating potential use in developing safer and more effective pesticides that minimize environmental impact .
Material Science
In material science, the unique properties of this compound are being investigated for:
- Polymer Additives : Due to its thermal stability and chemical resistance, this compound can be used as an additive in polymers to enhance performance characteristics such as durability and resistance to degradation .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, indicating a promising avenue for further research into its mechanisms and therapeutic potential .
Case Study 2: Herbicide Development
Research conducted by agricultural scientists focused on synthesizing novel herbicides based on the structure of this compound. Field trials showed that these new formulations effectively controlled weed growth while exhibiting lower toxicity to non-target species compared to conventional herbicides .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
- 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-ol
Comparison: 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its carboxylic acid functionality, which imparts different chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethyl group in all these compounds enhances their stability and lipophilicity, making them valuable in various applications .
Biological Activity
1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS No. 142818-01-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications, particularly in anticancer and antimicrobial therapies.
- Molecular Formula : C₁₁H₇F₃N₂O₂
- Molecular Weight : 256.18 g/mol
- Structure : The compound features a pyrazole ring substituted with a phenyl group and a trifluoromethyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenyl and pyrazole derivatives under controlled conditions to ensure high yield and purity. Various synthetic routes have been documented, emphasizing the importance of the trifluoromethyl group in enhancing biological activity.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:
- Breast Cancer (MDA-MB-231) : This compound demonstrated apoptosis-inducing capabilities, enhancing caspase-3 activity significantly at concentrations as low as 10 μM .
Cell Line | Concentration (μM) | Effect on Caspase-3 Activity |
---|---|---|
MDA-MB-231 | 10 | 1.33–1.57 times increase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against antibiotic-resistant strains of bacteria, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values, indicating potent antibacterial activity.
Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | < 0.5 | Highly effective |
Enterococcus faecalis | < 0.5 | Highly effective |
Additionally, it was noted that the presence of the trifluoromethyl group significantly enhances the compound's ability to disrupt biofilms formed by these bacteria, which is crucial in treating chronic infections .
The proposed mechanism of action for the anticancer and antimicrobial effects involves interference with cellular processes such as:
- Microtubule Assembly : The compound acts as a microtubule-destabilizing agent, which is critical in cancer cell division.
- Biofilm Disruption : It inhibits the synthesis of macromolecules essential for bacterial growth and biofilm formation .
Case Studies
Several studies have focused on the biological evaluation of similar pyrazole derivatives:
- Anticancer Study : A study on pyrazole derivatives indicated that those with a trifluoromethyl group showed enhanced antiproliferative effects against multiple cancer types, including lung and colorectal cancers .
- Antimicrobial Study : Research highlighted the efficacy of trifluoromethyl-substituted pyrazoles against MRSA, showing significant reductions in biofilm formation and bacterial viability .
Properties
IUPAC Name |
1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)9-8(10(17)18)6-16(15-9)7-4-2-1-3-5-7/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYRCXFCCKSUKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566234 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142818-01-7 | |
Record name | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the molecular formula and weight of 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid?
A1: The molecular formula of this compound is C11H8F3N3O2 []. While the abstract doesn't explicitly state the molecular weight, it can be calculated from the molecular formula.
Q2: What are the key structural features of this compound as revealed by the study?
A2: The study reveals that the asymmetric unit of this compound contains two molecules. In each molecule, the phenyl ring and the pyrazole ring are not coplanar. The dihedral angles between these rings are 65.3° and 85.6° in the two molecules of the asymmetric unit []. The crystal structure also shows the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxyl groups of adjacent molecules [].
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